Toyocamycin
Overview
Description
Toyocamycin is a nucleoside antibiotic isolated from cultures of Streptomyces toyocaensis. It is an analog of adenosine and has been recognized for its ability to block RNA synthesis and ribosome function. This compound is primarily used as a biochemical tool due to its antibiotic and antimetabolite properties .
Mechanism of Action
Target of Action
Toyocamycin, an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures , has been found to have various target activities. It is a potent inhibitor of RNA self-cleavage in mammalian cells . It also inhibits phosphatidylinositol kinase, a cell proliferation regulator . Furthermore, it has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) .
Mode of Action
This compound is an analog of adenosine and blocks RNA synthesis and ribosome function . It enters the cells through Concentrative Nucleoside Transporters (CNT) in the cell membrane . It has been found to bind more tightly to an adenosine analog than to ATP . This compound binds in the ATP binding pocket of the protein . It has also been found to inhibit CDK9 .
Biochemical Pathways
This compound affects the biosynthetic pathways of all deazapurine-containing compounds . It is involved in the hydration of this compound to sangivamycin . The enzymatic mechanism of QueE/ToyC, a member of the radical S-adenosyl-l-methionine (SAM) protein, has been elucidated . This enzyme catalyzes a key SAM- and Mg 2+ -dependent radical-mediated ring contraction step .
Pharmacokinetics
It is known that this compound is an antibiotic antimetabolite .
Result of Action
This compound has been found to induce potent GFP reactivation and loss of clonogenicity in human colon cancer cells . It has also been found to be highly efficient against a broad range of plant pathogenic fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of phosphodiesterases (PDEs) may degrade c-di-GMP to prevent excessive accumulation in vivo
Biochemical Analysis
Biochemical Properties
Toyocamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound biosynthesis in Streptomyces diastatochromogenes 1628 is regulated by ToyA, a large ATP-binding regulator of the LuxR family . The disruption of ToyA results in almost complete loss of this compound production .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking RNA synthesis and ribosome function . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an analog of adenosine and can block RNA synthesis and ribosome function . This can lead to changes in gene expression and can inhibit or activate enzymes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, over-expression of ToyA in Streptomyces diastatochromogenes 1628 led to a 2-fold increase in this compound production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toyocamycin is typically produced through fermentation processes involving Streptomyces diastatochromogenes. The production can be enhanced by introducing cumulative drug-resistance mutations into the bacterial strains. For instance, a triple mutant strain, SD3145, has shown a significant increase in this compound production .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions. The addition of small amounts of scandium chloride (ScCl₃·6H₂O) to the fermentation medium has been shown to increase this compound yield significantly .
Chemical Reactions Analysis
Types of Reactions: Toyocamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group in this compound.
Substitution: Substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound that have modified functional groups, enhancing or altering its biological activity .
Scientific Research Applications
Toyocamycin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleoside analogs and their interactions.
Biology: Investigates the inhibition of RNA synthesis and ribosome function.
Medicine: Explores its potential as an antineoplastic agent due to its ability to induce apoptosis in cancer cells.
Industry: Acts as a fungicide for controlling plant diseases
Comparison with Similar Compounds
Toyocamycin is compared with other nucleoside antibiotics such as:
Tubercidin: Similar in structure but less potent.
Sangivamycin: More active in vitro than tubercidin but less than this compound.
Formycin: An unusual nucleoside with a C-C linkage, differing significantly in structure and activity.
Uniqueness: this compound’s unique cyano group at position 5 of the pyrrolopyrimidine moiety distinguishes it from other nucleoside antibiotics, contributing to its higher potency and specific biological activities .
Properties
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJUSAYZUAMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871786 | |
Record name | 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-58-6 | |
Record name | Vengicide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vengicide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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